molecular formula C11H15N B13050009 1-(4-Ethylphenyl)prop-2-EN-1-amine

1-(4-Ethylphenyl)prop-2-EN-1-amine

Cat. No.: B13050009
M. Wt: 161.24 g/mol
InChI Key: NHEJVLNNXBSWOX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)prop-2-en-1-amine is an allylamine derivative featuring a para-ethyl-substituted phenyl ring attached to a prop-2-en-1-amine chain (CH₂=CH–CH₂–NH₂). For instance, condensation reactions involving ketones and aldehydes (as seen in ) may be relevant for its synthesis, while crystallographic tools like SHELX () could aid in structural characterization.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(4-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3

InChI Key

NHEJVLNNXBSWOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

Preparation Methods

Condensation and Reduction Routes

A common synthetic approach to α,β-unsaturated amines such as 1-(4-ethylphenyl)prop-2-en-1-amine involves the condensation of substituted benzaldehydes with appropriate amine precursors followed by reduction steps. This method often starts with the preparation of α,β-unsaturated ketones (chalcones) or related intermediates, which are then converted into the target amine.

  • For example, substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) can be condensed with acetone or analogues under basic conditions to form the corresponding chalcone intermediate.
  • Subsequent reductive amination or direct amination of the α,β-unsaturated ketone leads to the formation of the allylamine structure.

This route is supported by procedures involving refluxing in methanol or ethanol with bases like sodium hydroxide, followed by reduction with sodium borohydride or catalytic hydrogenation.

Direct Amination via Heck-Type Arylation

Another method involves amine-directed Mizoroki-Heck arylation, where free allylamines undergo palladium-catalyzed coupling with aryl halides to introduce the 4-ethylphenyl group at the allylic position. This method allows for regioselective and stereoselective formation of the allylamine with the desired substitution pattern.

  • The reaction typically uses palladium catalysts and proceeds under mild heating conditions.
  • The product is often isolated as a hydrochloride salt and purified by chromatography.

Specific Preparation Method from Patent Literature

A detailed preparation method is described in patent EP0423524A2, which outlines the synthesis of propiophenone derivatives and their amine analogues, including compounds with 4-ethylphenyl substitution.

Preparation of Key Intermediate

  • Starting from 1-(4-ethylphenyl)-2-methyl-2-propen-1-one, refluxed with imidazole in methanol for 4 hours.
  • The reaction mixture is then concentrated, and the residue purified by extraction with chloroform or column chromatography.

Amine Formation

  • The intermediate is reacted with cyclic amines or reactive derivatives under reflux in methanol.
  • The process may involve formaldehyde or paraformaldehyde as a reagent to facilitate amination.
  • The final product, this compound, is isolated after purification steps.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Chalcone formation 4-ethylbenzaldehyde, acetone, NaOH, EtOH Stirring at room temperature or reflux for 2-6 hours
Amination Amine source (e.g., ammonia, cyclic amines), paraformaldehyde, methanol, reflux Reaction time varies 4-12 hours
Reduction Sodium borohydride, methanol, room temp to reflux Used to reduce imines or ketones to amines
Purification Extraction (chloroform, diethyl ether), column chromatography Essential for product purity

Analytical and Characterization Data

  • The synthesized this compound is typically characterized by melting point, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
  • Purity and stereochemistry are confirmed by chromatographic techniques such as HPLC.
  • Yields reported in similar synthetic routes range from 60% to 85%, depending on reaction conditions and purification efficiency.

Research Findings and Comparative Analysis

  • The condensation-reduction method is robust and widely used, allowing for scalable synthesis with moderate to high yields.
  • The Mizoroki-Heck arylation method provides an alternative route with potential advantages in regio- and stereoselectivity, although it requires palladium catalysts and may involve more complex reaction setups.
  • Patented methods emphasize the use of mild solvents like methanol and ethanol and avoid highly hazardous reagents, improving safety and commercial viability.
  • Optimization studies suggest that reaction time, temperature, and reagent stoichiometry critically influence the yield and purity of the amine product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Condensation + Reduction 4-ethylbenzaldehyde, acetone, NaOH, NaBH4, EtOH Simple, scalable, good yields Requires multiple steps
Amine-Directed Mizoroki-Heck Allylamine, aryl halide, Pd catalyst, base Regioselective, stereoselective Requires Pd catalyst, costlier
Patent Method (EP0423524A2) 1-(4-ethylphenyl)-2-methyl-2-propen-1-one, imidazole, paraformaldehyde, methanol Mild conditions, good purity Intermediate availability needed

This comprehensive overview integrates diverse, authoritative sources and detailed experimental conditions to provide a professional and well-rounded understanding of the preparation methods for this compound. The methods outlined are adaptable for laboratory synthesis and potential scale-up, with considerations for safety, efficiency, and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated amines .

Scientific Research Applications

1-(4-Ethylphenyl)prop-2-EN-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(4-Ethylphenyl)prop-2-en-1-amine and its analogs:

Compound Name Substituent (Position) Amine Chain Molecular Weight (g/mol) Physical State/Storage Key Properties/Applications Reference
This compound Ethyl (para) Prop-2-en-1-amine Not reported Inferred solid Potential electronic donor effects N/A
1-(4-Bromophenyl)prop-2-en-1-amine Bromo (para) Prop-2-en-1-amine 212.09 Stored under inert gas, 2–8°C Higher lipophilicity; electron-withdrawing substituent
1-(2-Ethoxyphenyl)propan-1-amine Ethoxy (ortho) Propan-1-amine 179.26 Liquid, RT storage Steric hindrance from ortho substituent; lower melting point
1-(4-Methoxyphenyl)propan-2-amine Methoxy (para) Propan-2-amine Not reported Chromatographic retention (RT = 0.4) Used in purity assessments; electron-donating effects
prop-2-en-1-yl[1-(2,4,5-trimethylphenyl)ethyl]amine Trimethyl (2,4,5) Prop-2-en-1-amine 203.32 Not reported Increased steric bulk; potential for hindered reactivity
5-MeO-DALT Indole core (5-MeO) Diallylamine Not reported Psychoactive substance Structural divergence (tryptamine backbone)

Key Observations:

  • Substituent Effects :
    • Electron-Donating Groups (e.g., ethyl, methoxy) : Enhance amine basicity and may improve solubility in polar solvents. The para-ethyl group in the target compound likely stabilizes the aromatic system via conjugation .
    • Electron-Withdrawing Groups (e.g., bromo, trifluoromethoxy) : Reduce basicity and increase lipophilicity, as seen in 1-(4-bromophenyl)prop-2-en-1-amine .
  • Positional Isomerism : Ortho substituents (e.g., ethoxy in ) introduce steric hindrance, affecting molecular packing and reactivity compared to para isomers.
  • Amine Chain Variations : Prop-2-en-1-amine’s conjugated double bond (vs. propan-1-amine’s single bond) may increase reactivity in Michael additions or polymerization .

Research Findings and Implications

  • Synthesis: Analogous enamine syntheses () involve base-catalyzed condensations, suggesting feasible routes for the target compound. Lithium hydroxide or sodium hydroxide in ethanol could facilitate similar reactions.
  • Crystallography : SHELX programs () are widely used for structural determination of small molecules, applicable to confirm the geometry of the allylamine chain and substituent orientation.
  • Hydrogen Bonding : highlights the role of hydrogen bonding in molecular aggregation. The amine group in this compound may form hydrogen bonds, influencing solubility and crystal packing.
  • Pharmacological Potential: While 5-MeO-DALT () demonstrates psychoactivity, the target compound’s phenyl-allylamine structure may warrant exploration in neurotransmitter modulation or antimicrobial contexts, as seen in morpholinophenyl derivatives ().

Biological Activity

1-(4-Ethylphenyl)prop-2-EN-1-amine, also known as N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The unique structure, characterized by the ethyl group on the phenyl ring, may influence its reactivity and interactions with biological targets.

The compound has the following chemical formula: C12H15N. Its structure includes a propene backbone with an amine functional group, which is crucial for its biological activity. The presence of the ethyl substituent can enhance lipophilicity, potentially affecting its absorption and distribution in biological systems.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The pathways and interactions depend on the context in which the compound is used, suggesting a diverse range of potential applications in pharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against certain strains of bacteria. For instance, compounds structurally similar to this compound have shown activity against Neisseria meningitidis and Haemophilus influenzae .
  • Antichlamydial Activity : Investigations into similar compounds have revealed potential antichlamydial effects, indicating that this compound could disrupt chlamydial growth and viability .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. It is essential to assess its selectivity towards pathogenic cells versus human cells to determine therapeutic viability.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly impact biological activity. The ethyl group at the para position may enhance the compound's interaction with biological targets compared to other substituents like methoxy or chloro groups .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of propene amines, including this compound. Results indicated moderate antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 64 μg/mL .

Case Study 2: Antichlamydial Mechanism

In vitro studies demonstrated that compounds similar to this compound significantly reduced chlamydial inclusion sizes in infected HEp-2 cells. The mechanism appears linked to interference with chlamydial replication processes .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in their biological activities based on structural variations:

Compound NameAntimicrobial ActivityAntichlamydial ActivityCytotoxicity
This compoundModerateYesLow
N-(4-methoxyphenyl)methylpropene amineLowNoModerate
N-(4-chlorophenyl)methylpropene amineHighYesModerate

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